molecular formula C17H16O3 B1292319 4-Acetoxy-3',4'-dimethylbenzophenone CAS No. 890100-35-3

4-Acetoxy-3',4'-dimethylbenzophenone

Cat. No.: B1292319
CAS No.: 890100-35-3
M. Wt: 268.31 g/mol
InChI Key: DEXWPUINOVTLOS-UHFFFAOYSA-N
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Description

4-Acetoxy-3’,4’-dimethylbenzophenone is an organic compound with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and two methyl groups at the 3’ and 4’ positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-3’,4’-dimethylbenzophenone typically involves the acetylation of 3’,4’-dimethylbenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of 4-Acetoxy-3’,4’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetoxy-3’,4’-dimethylbenzophenone is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is employed in the production of polymers, coatings, and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The compound’s structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

    4-Hydroxybenzophenone: Lacks the acetoxy group but has similar structural features.

    3’,4’-Dimethylbenzophenone: Lacks the acetoxy group but has the same methyl substitutions.

    4-Acetoxybenzophenone: Lacks the methyl groups but has the acetoxy group.

Uniqueness: 4-Acetoxy-3’,4’-dimethylbenzophenone is unique due to the presence of both the acetoxy group and the methyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3,4-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-4-5-15(10-12(11)2)17(19)14-6-8-16(9-7-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXWPUINOVTLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641745
Record name 4-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-35-3
Record name Methanone, [4-(acetyloxy)phenyl](3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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